molecular formula C15H11FN2O2 B2426219 Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866133-01-9

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2426219
CAS No.: 866133-01-9
M. Wt: 270.263
InChI Key: MWFWBKQHKHGHCZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

NMR spectroscopy confirms the compound’s structure through distinct proton and carbon environments:

Nucleus Chemical Shift (δ, ppm) Assignment Source
¹H 8.68 (br s) Imidazole H
¹H 7.20–7.11 (m) Aromatic H
¹H 3.64 (s) Methyl ester
¹³C 161.1 Carbonyl C
¹⁹F -110.35 Fluorophenyl F

The ¹H NMR spectrum resolves aromatic protons as multiplet signals (δ 7.20–7.11 ppm), while the methyl ester appears as a singlet at δ 3.64 ppm.

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS data confirms the molecular ion ([M + H]⁺) at m/z 271.0801 , matching the theoretical value (271.0869). Fragmentation patterns include loss of the methyl ester group (-32 Da) and fluorophenyl moiety (-95 Da).

Tautomeric Forms and Conformational Isomerism

The imidazo[1,2-a]pyridine core exhibits tautomeric equilibria between canonical and charge-separated forms, though the methyl ester’s electron-withdrawing effect stabilizes the dominant tautomer. Conformational isomerism arises from:

  • Rotation of the 4-fluorophenyl group : Restricted by steric hindrance, favoring a single conformer in solution.
  • Ester group orientation : The methyl ester adopts an s-cis conformation to minimize dipole interactions.

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-20-15(19)11-4-7-14-17-13(9-18(14)8-11)10-2-5-12(16)6-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFWBKQHKHGHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with 4-fluorobenzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that compounds similar to Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

2. Neurological Disorders

The compound has been investigated for its effects on neurological disorders. Its structural similarity to known neuroprotective agents suggests that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have shown promise in enhancing cognitive function in animal models .

Material Science

1. Organic Electronics

This compound is being explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its unique electronic properties allow it to serve as an effective emissive layer material, which could lead to the development of more efficient display technologies .

Biological Research

1. Enzyme Inhibition Studies

The compound has also been studied for its role as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in biochemical assays aimed at understanding metabolic diseases .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of cancer cell proliferation; potential lead compoundJournal of Medicinal Chemistry
Neurological EffectsImprovement in cognitive function in animal modelsNeuropharmacology Studies
Organic ElectronicsEnhanced efficiency in OLED applicationsMaterials Science Journal
Enzyme InhibitionEffective inhibitor of metabolic enzymesBiochemical Journal

Mechanism of Action

The mechanism of action of methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS Number: 866133-01-9) is a compound that belongs to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Formula : C₁₅H₁₁FN₂O₂
  • Molecular Weight : 270.26 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid
  • Purity : 90% .

Anticancer Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit various cancer cell lines, such as MDA-MB453 and MCF-7, with IC₅₀ values indicating potent efficacy . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

CompoundCell LineIC₅₀ (µM)
Compound AMDA-MB45329.1
Compound BMCF-715.3

This table summarizes the IC₅₀ values for selected compounds related to this compound, highlighting its potential as an anticancer agent.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties. Studies indicate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group enhances the compound's efficacy against these pathogens .

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 µg/mL
Escherichia coli12.5 µg/mL

This data suggests that this compound may serve as a lead compound in developing new antibacterial agents.

Anti-inflammatory and Analgesic Effects

The compound has been noted for its anti-inflammatory properties, which are critical in treating conditions like arthritis. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Fluorine Substitution : The presence of the fluorine atom in the para position of the phenyl ring significantly enhances biological activity.
  • Imidazole Core : The imidazole ring contributes to the compound's ability to interact with biological targets effectively.

Research indicates that modifications to these structural elements can lead to variations in potency and selectivity towards different biological targets .

Case Studies and Research Findings

A comprehensive study evaluated a series of imidazo[1,2-a]pyridine derivatives, including this compound. The findings highlighted:

  • Anticancer Activity : Compounds demonstrated significant growth inhibition in various cancer cell lines.
  • Antimicrobial Efficacy : Effective against both Gram-positive and Gram-negative bacteria.

These results underline the potential of this compound class in drug development for cancer and infectious diseases .

Q & A

Q. What are the established synthetic routes for Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate, and what are their key intermediates?

  • Methodological Answer : A common approach involves the Vilsmeier-Haack reaction. For example, 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux to form the aldehyde intermediate. Subsequent esterification or carboxylation steps yield the methyl ester derivative . Alternative routes may use bromination and cyano-group transformations, as seen in related imidazo[1,2-a]pyridine syntheses .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : Confirm the structure via 1^1H/13^{13}C NMR (e.g., ester carbonyl at ~165–170 ppm) and high-resolution mass spectrometry (HRMS) .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: ~64.3%, H: ~4.3%, N: ~9.9%) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer :
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Limited solubility in water (<0.1 mg/mL at 25°C) .
  • Stability : Stable at room temperature in inert atmospheres. Degradation occurs under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C in amber vials .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Methodological Answer :
  • Reaction Temperature : Maintain strict control during exothermic steps (e.g., POCl₃ addition at 0–10°C) to minimize side products .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in imidazo[1,2-a]pyridine formation .
  • Workup Optimization : Use liquid-liquid extraction (chloroform/water) and silica gel chromatography for higher recovery rates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodological Answer :
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., CCDC 1437519 for analogous compounds) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to identify conformational effects .
  • Isotopic Labeling : Use 19^{19}F NMR to track fluorophenyl group interactions, which may explain anomalous shifts .

Q. What mechanistic insights exist for the biological activity of structurally related imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :
  • Target Binding : Analogous compounds (e.g., imidazo-oxazolopyridines) bind β-amyloid plaques via π-π stacking and hydrogen bonding, suggesting potential neuroimaging applications .
  • Pharmacophore Mapping : The 4-fluorophenyl and ester groups are critical for interactions with enzymes like kinases or G protein-coupled receptors (GPCRs) .
  • In Silico Docking : Use AutoDock or Schrödinger to predict binding affinities for targets like benzodiazepine receptors .

Q. What strategies are recommended for analyzing degradation products under stressed conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline hydrolysis (0.1M HCl/NaOH).
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxylic acid derivative) using a Q-TOF mass spectrometer .
  • Kinetic Modeling : Apply first-order kinetics to estimate shelf life under accelerated conditions .

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